molecular formula C25H27O2P B15210592 7-(Triphenyl-lambda~5~-phosphanylidene)heptanoic acid CAS No. 52956-94-2

7-(Triphenyl-lambda~5~-phosphanylidene)heptanoic acid

Cat. No.: B15210592
CAS No.: 52956-94-2
M. Wt: 390.5 g/mol
InChI Key: SITMZGVUWPSZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Triphenyl-lambda~5~-phosphanylidene)heptanoic acid is a useful research compound. Its molecular formula is C25H27O2P and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52956-94-2

Molecular Formula

C25H27O2P

Molecular Weight

390.5 g/mol

IUPAC Name

7-(triphenyl-λ5-phosphanylidene)heptanoic acid

InChI

InChI=1S/C25H27O2P/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,21H,1-2,12-13,20H2,(H,26,27)

InChI Key

SITMZGVUWPSZGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Molecular Formula : C24H25O2P
Molar Mass : 376.43 g/mol
Appearance : White crystalline powder
Melting Point : 152-155°C
Solubility : Sparingly soluble in water; slightly soluble in chloroform and ethyl acetate
Risk Codes : Toxic if swallowed; irritating to eyes; may cause skin sensitization .

7-(Triphenyl-lambda~5~-phosphanylidene)heptanoic acid exhibits several biological activities attributed to its unique phosphorous structure. The compound has been shown to interact with various biological targets, leading to potential applications in treating diseases such as cancer and neurodegenerative disorders.

  • Anticancer Activity :
    • Studies have indicated that phosphorous-containing compounds can inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis .
    • In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
    • The mechanism may involve the modulation of antioxidant enzyme activity.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The compound was found to induce G0/G1 phase arrest, leading to decreased proliferation rates.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-712Cell cycle arrest

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant increase in cell survival compared to untreated controls. The study highlighted the role of the compound in upregulating antioxidant defenses.

TreatmentCell Viability (%)
Control30
Compound (10 µM)70
Compound (20 µM)85

Toxicity and Safety Profile

Despite its promising biological activities, safety assessments are crucial. The compound exhibits toxicity at higher concentrations, emphasizing the need for careful dosage regulation during therapeutic applications. Risk codes indicate potential hazards such as skin sensitization and eye irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.